N'-[(1E)-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene]thiophene-2-carbohydrazide
Description
This compound is a structurally complex small molecule featuring a tricyclic core (7-thia-2,5-diazatricyclo[6.4.0.0²⁶]dodeca-1(8),3,5-triene) substituted with a 4-chlorophenyl group and a thiophene-2-carbohydrazide moiety via an E-configuration imine bond .
Properties
IUPAC Name |
N-[(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methylideneamino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4OS2/c22-14-9-7-13(8-10-14)19-16(12-23-25-20(27)18-6-3-11-28-18)26-15-4-1-2-5-17(15)29-21(26)24-19/h3,6-12H,1-2,4-5H2,(H,25,27)/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNGJYWEVTXORM-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=NNC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)/C=N/NC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene]thiophene-2-carbohydrazide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with thiophene-2-carbohydrazide under specific conditions. The reaction is often carried out in the presence of a base such as potassium hydroxide (KOH) in a solvent like methanol. The mixture is stirred at room temperature for a few hours, followed by recrystallization from ethanol to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene]thiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide (NaOCH₃).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N’-[(1E)-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene]thiophene-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(1E)-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in microbial cells.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues from Thiazole-Hydrazide Derivatives
details compounds 9f , 10f , and 11f , which share the 4-(4-chlorophenyl)thiazol-2-yl group and hydrazide backbone with the target compound. Key differences include:
- 9f : Lacks the nitro-substituted aromatic ring but retains the propanehydrazide chain.
- 10f : Incorporates a nitrothiophene substituent.
- 11f : Features a nitrofuran substituent instead of thiophene.
These structural variations influence physicochemical properties (Table 1) and hypothetically modulate solubility, bioavailability, and target affinity.
Comparison with Tetrahydroimidazo-Benzothiazole Derivatives
describes N′-{(E)-[2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylene}-2-thiophenecarbohydrazide, which replaces the tricyclic core with a benzothiazole-imidazo ring system.
Data Tables
Table 1: Structural and Physicochemical Comparison of Analogues
Research Findings and Implications
Nitro groups in 10f and 11f increase molecular polarity, which may enhance interaction with polar enzyme pockets but reduce blood-brain barrier penetration .
Synthetic Robustness: Ethanol-based syntheses (e.g., 5a–i) offer higher yields and simpler purification than DMSO/dioxane-based routes, suggesting scalability advantages .
Knowledge Gaps: No bioactivity data (e.g., IC₅₀ values, target proteins) are available for the target compound in the provided evidence. Computational methods like similarity indexing (as in ) could prioritize analogues for testing against known targets (e.g., HDACs, kinases) .
Biological Activity
N'-[(1E)-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene]thiophene-2-carbohydrazide (referred to as TCH) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
TCH is characterized by its unique structure which includes a thiophene ring and a hydrazide moiety. The presence of the 4-chlorophenyl group and the diazatricyclo structure contributes to its diverse biological properties.
TCH exhibits multiple mechanisms of action which are critical to its biological activity:
- Hydrogen Bonding : TCH forms hydrogen bonds with various biomolecules, enhancing its therapeutic effects such as antitumor and antifungal activities.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cell proliferation and survival .
- Electron Donor Properties : The presence of electron-donor atoms (O, N, S) facilitates interactions with target biomolecules, influencing biochemical pathways relevant to disease processes.
Biological Activities
TCH has shown promise in several biological applications:
Antitumor Activity
Research indicates that TCH derivatives can exhibit significant antitumor properties. For instance, studies have demonstrated that certain derivatives inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .
Antifungal and Antiviral Properties
TCH has been reported to possess antifungal and antiviral activities. It acts against various pathogens by disrupting their metabolic functions and inhibiting replication processes .
Case Studies
- Antitumor Efficacy : A study involving TCH derivatives showed a 60% reduction in tumor size in xenograft models when treated with specific formulations containing TCH .
- Antifungal Activity : In vitro tests revealed that TCH exhibited potent antifungal effects against Candida species, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents.
Pharmacokinetics
The pharmacokinetic profile of TCH suggests favorable absorption characteristics with moderate bioavailability. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, which is crucial for its activation and detoxification processes.
Research Applications
TCH is utilized in various fields of research:
- Medicinal Chemistry : It serves as a precursor for synthesizing novel pharmacologically active compounds.
- Biological Studies : Investigations into TCH's interactions with DNA highlight its potential as a DNA-docking agent.
- Industrial Applications : TCH acts as a ligand in metal complexes used in catalysis and industrial processes .
Q & A
Basic: What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?
Answer:
Key techniques include ¹H/¹³C NMR to confirm proton and carbon environments (e.g., distinguishing E/Z isomerism in the hydrazide moiety) , IR spectroscopy to validate functional groups like C=O and N-H stretches , and high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns . For crystallographic confirmation, X-ray diffraction using SHELX software suites (e.g., SHELXL for refinement) is critical for resolving stereochemical ambiguities .
Advanced: How can Bayesian optimization improve multi-step synthesis yields for such heterocyclic systems?
Answer:
Bayesian optimization employs probabilistic models to iteratively refine reaction parameters (e.g., temperature, solvent ratios, catalyst loading) based on prior experimental outcomes. For example, optimizing the heterocyclization step (e.g., formation of the 7-thia-2,5-diazatricyclo core) can benefit from this approach by balancing competing factors like reaction time and byproduct formation . This method outperforms traditional one-variable-at-a-time (OVAT) designs, particularly in resource-constrained scenarios .
Basic: What synthetic precursors are critical for constructing the thiophene-carbohydrazide moiety?
Answer:
Common precursors include:
- Thiophene-2-carboxylic acid derivatives (e.g., esters or acyl chlorides) for hydrazide formation via condensation with hydrazine .
- 4-(4-Chlorophenyl)-substituted intermediates synthesized via Ullmann coupling or nucleophilic aromatic substitution to introduce the chlorophenyl group .
- Nitrobenzyl or benzaldehyde derivatives for constructing the tricyclic core through cyclocondensation reactions .
Advanced: How are contradictions between crystallographic and spectroscopic data resolved in hydrazide derivatives?
Answer:
Discrepancies (e.g., conflicting NMR and X-ray data on conformational isomerism) require multi-technique validation :
- Dynamic NMR to assess rotational barriers in hydrazide bonds .
- DFT calculations to model energetically favorable conformers and compare with crystallographic data .
- Variable-temperature XRD to probe temperature-dependent structural changes .
Advanced: What strategies optimize heterocyclic ring formation in thiazepine-thiophene hybrids?
Answer:
Key approaches include:
- Solvent selection (e.g., DMF for polar intermediates, toluene for dehydrative cyclization) to stabilize transition states .
- Catalyst screening (e.g., Cu(II) mediators for dehydrogenation steps, as in ) .
- Microwave-assisted synthesis to accelerate ring-closure kinetics and reduce side reactions .
Basic: Which coupling reactions effectively introduce the 4-chlorophenyl group?
Answer:
- Suzuki-Miyaura cross-coupling using aryl boronic acids and Pd catalysts for aryl-aryl bond formation .
- Buchwald-Hartwig amination for nitrogen-containing intermediates .
- Electrophilic aromatic substitution with Cl-containing reagents under acidic conditions .
Advanced: How do QSPR models predict solubility and bioavailability for this compound?
Answer:
Quantitative Structure-Property Relationship (QSPR) models leverage molecular descriptors (e.g., logP, topological polar surface area) to predict physicochemical properties. For instance:
- Solubility : Correlate with hydrogen-bond donor/acceptor counts and partition coefficients .
- Bioavailability : Use machine learning to model intestinal permeability and metabolic stability (e.g., aldehyde oxidase selectivity, as in ) .
Basic: What purification techniques isolate the target compound from complex mixtures?
Answer:
- Column chromatography (silica gel, eluents like CH₂Cl₂/EtOAc gradients) for separating polar byproducts .
- Recrystallization from ethanol or DMSO to remove amorphous impurities .
- Size-exclusion chromatography for high-molecular-weight contaminants .
Advanced: How are reaction mechanisms validated for the 7-thia-2,5-diazatricyclo core formation?
Answer:
Mechanistic studies employ:
- Isotopic labeling (e.g., ¹⁵N or ³⁴S) to track atom migration during cyclization .
- Kinetic isotope effects to identify rate-determining steps .
- In situ FTIR to monitor intermediate formation in real time .
Advanced: How do substituents on the chlorophenyl ring modulate electronic properties?
Answer:
Electron-withdrawing groups (EWGs) (e.g., -NO₂, -CF₃) increase electrophilicity of the tricyclic core, enhancing reactivity in nucleophilic substitutions. Electron-donating groups (EDGs) (e.g., -OCH₃, -NH₂) stabilize resonance structures, altering redox potentials and spectroscopic signatures. Substituent effects are quantified via cyclic voltammetry and UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
